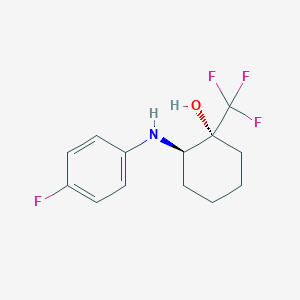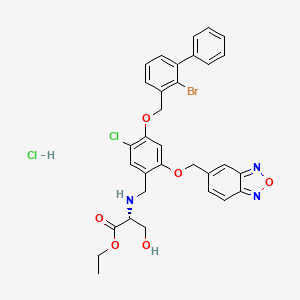
5-Propargylamino-ddCTP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate is a nucleoside molecule used in various scientific applications, particularly in nucleic acid labeling and sequence analysis. This compound is a modified nucleotide analog that plays a crucial role in the synthesis of cyanine dye-nucleotide conjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate involves the modification of the cytidine moleculeThe final step involves the phosphorylation of the modified cytidine to obtain the triphosphate form .
Industrial Production Methods
Industrial production of 5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargylamino group can lead to the formation of aldehydes or carboxylic acids .
Aplicaciones Científicas De Investigación
5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This inhibition of DNA synthesis is particularly useful in antiviral therapies, where it can block the replication of viral DNA . The molecular targets include DNA polymerases, which are essential for DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
5-Propargylamino-2’-deoxycytidine-5’-triphosphate: Similar in structure but lacks the dideoxy modification.
5-Propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate: Another nucleotide analog with similar applications.
Uniqueness
5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate is unique due to its dideoxy modification, which makes it an effective chain terminator in DNA synthesis. This property is particularly valuable in DNA sequencing and antiviral research .
Propiedades
Fórmula molecular |
C12H19N4O12P3 |
|---|---|
Peso molecular |
504.22 g/mol |
Nombre IUPAC |
[[(2S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N4O12P3/c13-5-1-2-8-6-16(12(17)15-11(8)14)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H2,14,15,17)(H2,18,19,20)/t9-,10+/m0/s1 |
Clave InChI |
UZTVDBNPCNJIGN-VHSXEESVSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCN |
SMILES canónico |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)
![N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)

![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)



![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)

